molecular formula C8H13F3O2S B1474892 1,1,1-Trifluoro-3-[(2-methyloxolan-3-yl)sulfanyl]propan-2-ol CAS No. 1701746-90-8

1,1,1-Trifluoro-3-[(2-methyloxolan-3-yl)sulfanyl]propan-2-ol

Cat. No. B1474892
CAS RN: 1701746-90-8
M. Wt: 230.25 g/mol
InChI Key: YSRZFAQSPOUVFK-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-[(2-methyloxolan-3-yl)sulfanyl]propan-2-ol, also known as 1,1,1-trifluoro-3-sulfanylpropan-2-ol, is a synthetic organosulfur compound with potential applications in scientific research. It is used as a reagent for the synthesis of other compounds, as well as for its unique biochemical and physiological effects.

Scientific Research Applications

Highly Stereocontrolled Synthesis

A study demonstrated the highly stereocontrolled access to 1,1,1-trifluoro-2,3-epoxypropane via lipase-mediated kinetic resolution. This process leveraged the enantiomeric purity of 1,1,1-trifluoro-3-(phenylthio)propan-2-ol, converting it into trifluoro-2,3-epoxypropane or using it in subsequent reactions as latent epoxypropane through sulfonium salt formation (Shimizu, Sugiyama, & Fujisawa, 1996).

Physicochemical Properties in Aqueous Solutions

Research on 1,1,1-trifluoro-propan-2-ol's (TFIP) miscibility with water through molecular dynamics simulations revealed insights into the physicochemical properties of fluorinated organic molecules. The study focused on the behavior of trifluoromethyl groups in water, showing concentration-dependent hydration shell structures around these groups, which influence TFIP's miscibility with water compared to other fluorinated compounds (Fioroni, Burger, Mark, & Roccatano, 2003).

Novel Synthetic Pathways

Another study outlined a novel synthesis of 3-(3,3,3-trifluoroprop-1-en-2-yl)furans via stereoselective processing and palladium-catalyzed cycloisomerization, starting from 1,1,1-trifluoro-2-[(tert-butyldimethylsilyloxy)methyl]-3-alkynylbut-2-en-l-ols. This pathway highlights the compound's role in creating complex molecular structures (Zhang, Zhao, & Lu, 2007).

Hydrogen Bonding and Crystal Structures

Trifluoromethylated alcohols' inter- and intra-molecular hydrogen bonding was explored through X-ray crystal structures. Studies such as these provide valuable information on the molecular interactions and structural configurations of trifluoromethylated compounds, contributing to the understanding of their properties and reactivities (Singh, Twamley, & Shreeve, 2001).

Synthesis and Reactivity

Investigations into the synthesis and reactivity of related compounds, such as the preparation of trifluoromethylthiirane and its reactions with various electrophilic and nucleophilic reagents, shed light on the versatile chemical reactivity of trifluoromethylated compounds. This research contributes to the broader field of fluorine chemistry by exploring new synthetic routes and reactivity patterns (Bekker, Popkova, Rozov, & Knunyants, 1984).

properties

IUPAC Name

1,1,1-trifluoro-3-(2-methyloxolan-3-yl)sulfanylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3O2S/c1-5-6(2-3-13-5)14-4-7(12)8(9,10)11/h5-7,12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRZFAQSPOUVFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)SCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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